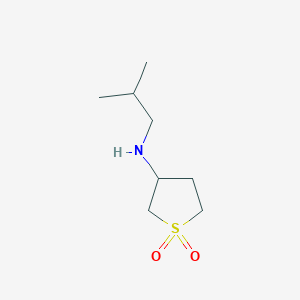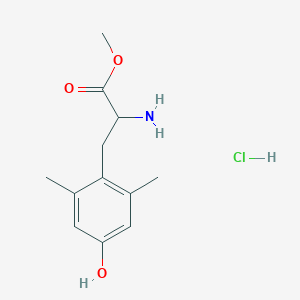
3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with isobutylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo substitution reactions where the isobutylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the isobutylamino group, leading to different chemical properties and applications.
Isobutylamine: A simpler compound that lacks the thiophene ring structure.
Sulfonamides: A broader class of compounds with similar sulfone groups but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-7(2)5-9-8-3-4-12(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
QODRMDYLPGFPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)









